molecular formula C12H18N2O2 B8677059 Ethyl4-hydrazinyl-alpha,alpha-dimethylbezneacetate CAS No. 192643-90-6

Ethyl4-hydrazinyl-alpha,alpha-dimethylbezneacetate

Cat. No.: B8677059
CAS No.: 192643-90-6
M. Wt: 222.28 g/mol
InChI Key: YZHOQTLDPBAQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl4-hydrazinyl-alpha,alpha-dimethylbezneacetate is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

192643-90-6

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-(4-hydrazinylphenyl)-2-methylpropanoate

InChI

InChI=1S/C12H18N2O2/c1-4-16-11(15)12(2,3)9-5-7-10(14-13)8-6-9/h5-8,14H,4,13H2,1-3H3

InChI Key

YZHOQTLDPBAQPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3.725 g (18 mmol) of ethyl 2-(4-aminophenyl)-2-methylpropionate in 18 mL of concentrated hydrochloric acid was stirred at -10 to -5° C. in an ice-acetone bath as a solution of 1.29 g (18.7 mmol) of sodium nitrite in 7.5 mL of water was added dropwise over about 15 minutes. Stirring was continued at this temperature for an additional 30 minutes. Next, a small amount of insoluble solid was removed by filtration into a cold receiving flask. The filtrate was then added dropwise over 10-15 minutes to a solution of 20.3 g (90 mmol) of stannous chloride dihydrate in 14.5 mL of concentrated hydrochloric acid stirred under nitrogen in an ice-acetone bath. The addition was carried out at such a rate that the internal temperature remained at about -5° C. A gummy material separated during the addition. After completion of the addition, stirring was continued at -10 to -5° C. for 1 hour. The aqueous phase was decanted, and the residual gum was dissolved in 250 mL of ethyl acetate. The ethyl acetate solution was treated cautiously with 250 mL of saturated aqueous sodium bicarbonate solution and shaken in a separatory funnel. The ethyl acetate layer was washed with 50 mL of saturated aqueous sodium chloride solution. The entire mixture was filtered before separation of the phases. The ethyl acetate phase was dried over magnesium sulfate, filtered, and concentrated in vacuo at room temperature to yield 2.59 g (65%) of an oil. 500 MHz 1H NMR (CDCl3) was consistent with the assigned structure and indicated that only minor impurities were present.
Quantity
3.725 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
solvent
Reaction Step Two
Name
Yield
65%

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